1-Chloro-1-nitroethane

概要

説明

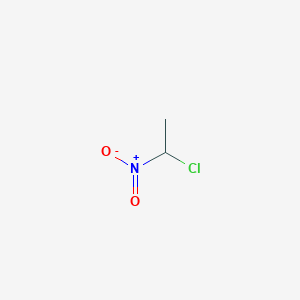

1-Chloro-1-nitroethane is an organic compound with the molecular formula C2H4ClNO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in water, alcohol, and ether but insoluble in petroleum ether and mineral oil. It is primarily used in the chemical industry as a reagent and intermediate in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: 1-Chloro-1-nitroethane can be synthesized through the reaction of N-nitroso-N-methylurea with chloroethane under acidic conditions. Concentrated nitric acid is often used as the nitrating agent .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the nitration of ethyl chloride using a mixture of nitric acid and sulfuric acid. The reaction is carried out at controlled temperatures to ensure safety and maximize yield .

化学反応の分析

Types of Reactions: 1-Chloro-1-nitroethane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroethane.

Reduction: Reduction of this compound can yield 1-chloro-1-aminoethane.

Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products:

Oxidation: Nitroethane.

Reduction: 1-Chloro-1-aminoethane.

Substitution: Various substituted ethane derivatives depending on the nucleophile used.

科学的研究の応用

Key Reactions

- Oxidation : Converts to nitroethane.

- Reduction : Yields 1-chloro-1-aminoethane.

- Substitution : The chlorine atom can be replaced by various nucleophiles, allowing for the formation of diverse derivatives.

Organic Synthesis

1-Chloro-1-nitroethane serves as a crucial reagent in organic synthesis for preparing various nitro compounds. Its reactivity due to the presence of both chloro and nitro groups makes it suitable for multiple chemical transformations. For example, it has been used in interrupted Nef and Meyer reactions to create diverse organic compounds .

Biological Research

In biological contexts, this compound acts as a precursor in synthesizing biologically active molecules. Its ability to undergo various transformations allows researchers to explore new pathways for drug development. Studies have shown its potential in enzyme inhibition, particularly in the context of D-amino acid oxidase .

Pharmaceutical Development

The compound plays a significant role in developing pharmaceuticals. It is involved in synthesizing intermediates for drug compounds, particularly those targeting neurological disorders or exhibiting antimicrobial properties. The versatility of this compound enables the production of complex drug molecules through strategic chemical modifications .

Industrial Applications

This compound is also employed in industrial applications, particularly in producing explosives and propellants due to its nitro group. This application takes advantage of the compound's energetic properties, making it valuable in the defense and aerospace industries.

Case Study 1: Development of Antimicrobial Agents

Research highlighted the use of this compound as a precursor for synthesizing novel antimicrobial agents. By modifying its structure through substitution reactions, researchers developed compounds that exhibited enhanced efficacy against resistant bacterial strains.

Case Study 2: Enzyme Inhibition Studies

A study investigated the inhibitory effects of this compound on D-amino acid oxidase. The results demonstrated significant enzyme inhibition, suggesting potential therapeutic applications for neurological disorders where D-amino acids are implicated .

作用機序

The mechanism of action of 1-chloro-1-nitroethane involves its reactivity due to the presence of both the nitro and chloro groups. The nitro group is highly electrophilic, making the compound reactive towards nucleophiles. The chlorine atom can be substituted by various nucleophiles, leading to the formation of different derivatives. The nitro group can also undergo reduction or oxidation, further diversifying the compound’s reactivity .

類似化合物との比較

Nitroethane: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.

1-Chloro-2-nitroethane: Has a similar structure but with the nitro group on the second carbon, leading to different reactivity patterns.

2-Chloro-1-nitropropane: A longer carbon chain with similar functional groups, used in different industrial applications.

Uniqueness: 1-Chloro-1-nitroethane is unique due to the presence of both the nitro and chloro groups on the same carbon atom, which imparts distinct reactivity and versatility in chemical synthesis compared to its analogs .

生物活性

1-Chloro-1-nitroethane (C2H4ClNO2) is an organic compound characterized by the presence of both a chloro and a nitro group on the same carbon atom. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various fields.

This compound is a colorless to pale yellow liquid with a pungent odor, soluble in water, alcohol, and ether but insoluble in petroleum ether. It is primarily synthesized through the nitration of ethyl chloride using a mixture of nitric acid and sulfuric acid under controlled conditions . The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C2H4ClNO2 |

| Molecular Weight | 109.512 g/mol |

| IUPAC Name | This compound |

| CAS Number | 598-92-5 |

The biological activity of this compound is largely attributed to its electrophilic nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular macromolecules such as proteins and nucleic acids, potentially leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, allowing for the formation of diverse derivatives .

Biological Applications

This compound has several applications in biological and medicinal chemistry:

Synthesis of Bioactive Compounds : It serves as a precursor for synthesizing various biologically active molecules. For instance, it can be transformed into amino compounds that are crucial for drug development.

Research Reagent : In organic synthesis, it is used as a reagent for preparing nitro compounds, which are often employed in pharmaceuticals and agrochemicals .

Potential Toxicity : While it has useful applications, exposure to this compound can lead to acute health effects such as skin irritation, respiratory issues, and potential long-term effects on liver and kidney function. Chronic exposure may pose risks for developing respiratory conditions like bronchitis .

Case Studies and Research Findings

Several studies have investigated the biological effects of nitro compounds similar to this compound:

- Toxicological Studies : Research indicates that exposure to nitro compounds can lead to oxidative stress and inflammation in biological systems. For example, studies on related compounds have shown that they can induce liver damage through mechanisms involving oxidative stress and apoptosis .

- Pharmacological Studies : Investigations into the pharmacological potential of nitro compounds have revealed their ability to act as prodrugs that release active species upon reduction. This property is particularly relevant for designing drugs targeting specific pathways in diseases such as cancer .

Summary

The biological activity of this compound is multifaceted, encompassing its role as a reagent in organic synthesis and its potential implications in medicinal chemistry. While it offers valuable applications in synthesizing bioactive molecules, caution is warranted due to its toxicity profile. Ongoing research into its mechanisms of action will further elucidate its potential benefits and risks in biological systems.

特性

IUPAC Name |

1-chloro-1-nitroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO2/c1-2(3)4(5)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIWIOBGUAPNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870662 | |

| Record name | Ethane, 1-chloro-1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-92-5 | |

| Record name | 1-Chloro-1-nitroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1-nitroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1-nitroethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-chloro-1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-chloro-1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-1-NITROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05W76RRF9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。